Antibacterial Activity Against Staphylococcus aureus: 3-Methyl Analog vs. 3-Unsubstituted and 3-Ethyl Analogs
The 3-methyl-5-trichloromethyl-4,5-dihydroisoxazole (target compound) demonstrates significantly more potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus compared to the 3-unsubstituted analog (R1 = H, compound 2a) and the 3-ethyl analog (R1 = Et, compound 2b) in the same study [1]. The MIC value of 62.5 µg/mL for the 3-methyl derivative contrasts with 125 µg/mL for the 3-unsubstituted analog, indicating a 2-fold improvement in potency conferred solely by the 3-methyl group.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 62.5 µg/mL (compound 2c, R1 = Me) |
| Comparator Or Baseline | 3-Unsubstituted analog: MIC = 125 µg/mL (compound 2a, R1 = H); 3-Ethyl analog: MIC = 125 µg/mL (compound 2b, R1 = Et) |
| Quantified Difference | 2-fold lower MIC than 3-unsubstituted and 3-ethyl analogs |
| Conditions | Standard twofold dilution method; Gram-positive bacteria (Staphylococcus aureus); 5-trichloromethyl-4,5-dihydroisoxazole series synthesized and tested in parallel in water [1] |
Why This Matters
A 2-fold improvement in MIC against S. aureus makes the 3-methyl analog the superior choice for anti-staphylococcal lead optimization and SAR exploration.
- [1] Flores, A. F.; Piovesan, L. A.; Souto, A. A.; Pereira, M. A.; Martins, M. A. P.; Balliano, T. L.; da Silva, G. S. Synthesis in Water and Antimicrobial Activity of 5-Trichloromethyl-4,5-dihydroisoxazoles. Synth. Commun. 2013, 43 (17), 2326–2336. (Supplemental Table S1: MIC values for compounds 2a–2p). View Source
